AZD2014, also known as AZD2014, is a potent, selective, orally bioavailable, adenosine triphosphate (ATP)-competitive, small-molecule inhibitor of the mechanistic target of rapamycin (mTOR) kinase. [] It is a second-generation mTOR inhibitor that effectively inhibits both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). [, , , , , , , , , ] AZD2014 exhibits greater inhibitory activity against mTORC1 compared to rapamycin, a first-generation allosteric mTOR inhibitor. [] This compound is a close analog of AZD8055, another dual mTORC1/2 inhibitor, but with improved pharmacokinetics. []
AZD2014 plays a significant role in scientific research, particularly in the field of cancer biology, due to its ability to effectively inhibit the mTOR pathway, which is frequently dysregulated in various cancers. [, , , , , , , ] Preclinical studies have demonstrated promising antitumor activity of AZD2014 in various cancer models, including breast cancer, pancreatic cancer, acute lymphoblastic leukemia (ALL), and others. [, , , , , , , , , , , , , , , , , , , , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5